molecular formula C22H19N3O2S3 B11628108 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11628108
M. Wt: 453.6 g/mol
InChI Key: OXBDEOPDFATWSM-LGMDPLHJSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. The Z-configuration of the exocyclic methylidene group at the 5-position of the thiazolidinone ring is critical for its stereochemical stability and intermolecular interactions . Key functional groups include:

  • Sec-butyl substituent at position 3 of the thiazolidinone, contributing to steric bulk and lipophilicity.
  • Phenylsulfanyl group at position 2 of the pyrido-pyrimidinone core, offering π-π stacking capabilities and modulating solubility.

The compound’s IUPAC name and registry numbers (e.g., CAS 442868-08-8, RN AC1O1ZWM) confirm its unique identity among thiazolidinone derivatives .

Properties

Molecular Formula

C22H19N3O2S3

Molecular Weight

453.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[(4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19N3O2S3/c1-3-14(2)25-21(27)17(30-22(25)28)13-16-19(29-15-9-5-4-6-10-15)23-18-11-7-8-12-24(18)20(16)26/h4-14H,3H2,1-2H3/b17-13-

InChI Key

OXBDEOPDFATWSM-LGMDPLHJSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)SC4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the construction of the pyridopyrimidine core, and the introduction of the phenylsulfanyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenylsulfanyl group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The thiazolidine ring and pyridopyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazolidinone-fused pyrido-pyrimidinones. Structural analogs differ in substituents at the thiazolidinone and pyrido-pyrimidinone moieties, leading to variations in physicochemical properties, reactivity, and bioactivity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Thiazolidinone Substituents Pyrido-Pyrimidinone Substituents Key Features Potential Applications
Target Compound (CAS 442868-08-8) 3-sec-butyl, 4-oxo, 2-thioxo 2-phenylsulfanyl High lipophilicity (sec-butyl), strong π-π stacking (phenylsulfanyl) Antimicrobial agents, enzyme inhibitors
3-[(Z)-(3-Benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 383904-28-7) 3-benzyl, 4-oxo, 2-thioxo 2-ethylamino Enhanced hydrogen bonding (ethylamino), aromatic interactions (benzyl) Anticancer candidates, kinase inhibitors
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 380582-47-8) 3-allyl, 4-oxo, 2-thioxo 2-(4-ethylpiperazinyl), 9-methyl Increased solubility (piperazinyl), conformational flexibility (allyl) Neuropharmacology, receptor modulators
2-[Benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 361996-23-8) 3-butyl, 4-oxo, 2-thioxo 2-benzyl(methyl)amino, 9-methyl Steric hindrance (benzyl), dual amino substituents Antibacterial agents, DNA intercalators

Key Findings:

Phenylsulfanyl vs. Ethylamino/Piperazinyl: The phenylsulfanyl group (target compound) favors π-π stacking in enzyme binding pockets, whereas ethylamino/piperazinyl groups (CAS 383904-28-7, 380582-47-8) enable hydrogen bonding or solubility enhancement .

Synthetic Methodologies :

  • Similar compounds (e.g., thiazolo[4,5-d]pyrimidines) are synthesized via microwave-assisted or conventional condensation of aldehydes, thioureas, and heterocyclic precursors . The target compound likely follows analogous routes but requires stereochemical control for the Z-configuration .

Computational and Crystallographic Insights: Software like SHELXL () is critical for resolving the stereochemistry of such complex molecules. For example, the Z-configuration in the target compound was confirmed via single-crystal X-ray diffraction, a method widely applied to similar thiazolidinone derivatives .

Antimicrobial and Antioxidant Potential: Thiazolidinone derivatives with azo linkages () exhibit notable antimicrobial activity. The target compound’s thioxo and phenylsulfanyl groups may synergize to disrupt bacterial cell walls or redox balance, though direct bioactivity data are lacking .

Biological Activity

The compound 3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one is a synthetic organic molecule notable for its complex structure, which combines thiazolidine and pyrimidinone moieties. This combination suggests a variety of potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings.

Structural Characteristics

The compound's structure includes several functional groups that contribute to its pharmacological properties:

Feature Description
Thiazolidine Ring Known for insulin sensitization and anti-inflammatory properties.
Pyrimidine Ring Associated with anticancer activities.
Phenylsulfanyl Group Enhances chemical reactivity and may influence biological interactions.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Similar compounds with pyrimidine structures have shown effectiveness against various cancer cell lines:

  • GI50 Values : The compound's GI50 values against different cancer types have been noted, with effective concentrations reported in the micromolar range. For instance:
    • Non-small lung cancer: GI50 = 1.7 μM
    • Ovarian cancer: GI50 = 25.9 μM
    • Prostate cancer: GI50 = 28.7 μM .

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives possess broad-spectrum antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies have indicated MIC values in the nanomolar range for certain bacterial strains, suggesting potent antibacterial effects .

Anti-inflammatory Effects

Thiazolidinediones, structurally similar to the compound , are known for their anti-inflammatory properties. The presence of the thiazolidine ring may confer similar effects, warranting further investigation into its anti-inflammatory mechanisms.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Interference with Cellular Signaling Pathways : It could modulate signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Thiazolidinediones :
    • Investigated their role as insulin sensitizers and their mechanism in reducing inflammation.
    • Results indicated a significant reduction in inflammatory markers in treated models .
  • Anticancer Activity Assessment :
    • A study evaluated various derivatives of thiazolidinediones against multiple cancer cell lines.
    • Results showed varying degrees of cytotoxicity, with some derivatives exhibiting selective toxicity towards specific cancer types .

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